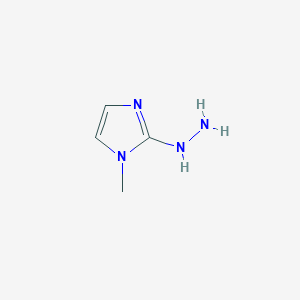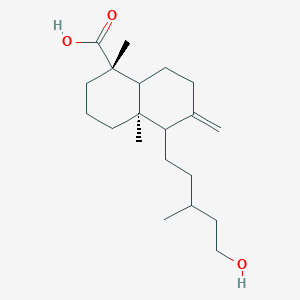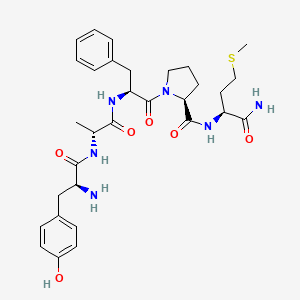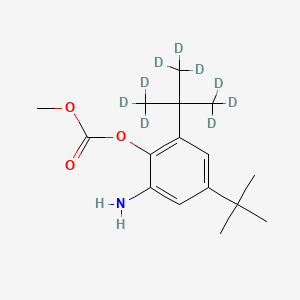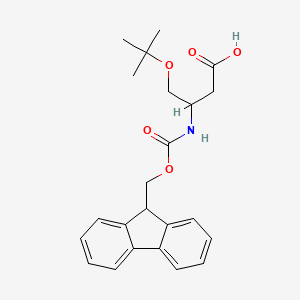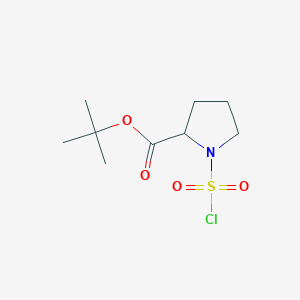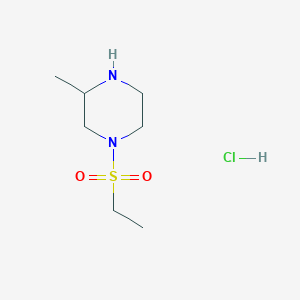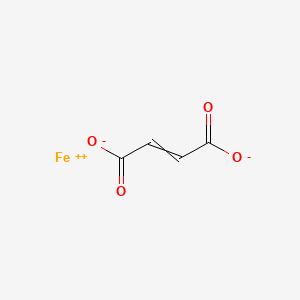
But-2-enedioate;iron(2+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Ferrous fumarate can be synthesized by reacting fumaric acid with ferrous sulfate in an aqueous medium. The reaction typically involves the dissolution of fumaric acid in water, followed by the addition of ferrous sulfate. The mixture is then heated to facilitate the reaction, resulting in the formation of ferrous fumarate .
Industrial Production Methods
In industrial settings, ferrous fumarate is produced by a similar method but on a larger scale. The process involves the use of large reactors where fumaric acid and ferrous sulfate are combined under controlled conditions. The product is then filtered, dried, and ground into a fine powder for use in various applications .
Chemical Reactions Analysis
Types of Reactions
Ferrous fumarate undergoes several types of chemical reactions, including:
Oxidation: Ferrous fumarate can be oxidized to ferric fumarate in the presence of oxidizing agents.
Reduction: It can be reduced back to ferrous iron under reducing conditions.
Substitution: The fumarate ligand can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Ligands like chloride or sulfate can be introduced to replace fumarate.
Major Products Formed
Oxidation: Ferric fumarate.
Reduction: Ferrous iron.
Substitution: Compounds like ferrous chloride or ferrous sulfate.
Scientific Research Applications
Ferrous fumarate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and studies involving iron complexes.
Biology: Ferrous fumarate is studied for its role in biological systems, particularly in iron metabolism and transport.
Medicine: It is widely used as an iron supplement to treat iron deficiency anemia.
Industry: Ferrous fumarate is used as a food additive and in animal feed to prevent iron deficiency.
Mechanism of Action
Ferrous fumarate exerts its effects by providing a source of ferrous iron, which is essential for the synthesis of hemoglobin and other iron-containing proteins. Once ingested, ferrous fumarate is absorbed in the duodenum and upper jejunum, where it dissociates into ferrous ions. These ions are then transported into the bloodstream and utilized in various physiological processes, including oxygen transport and cellular respiration .
Comparison with Similar Compounds
Similar Compounds
Ferrous sulfate: Another commonly used iron supplement with similar absorption profiles but different side effects.
Ferrous gluconate: Known for its higher solubility and better tolerance in some patients.
Ferric citrate: Used in patients with chronic kidney disease to manage iron levels.
Uniqueness
Ferrous fumarate is unique due to its high iron content and stability. It provides a substantial amount of iron per dose, making it effective for treating iron deficiency. it is also associated with a higher rate of gastrointestinal side effects compared to other iron supplements .
Properties
IUPAC Name |
but-2-enedioate;iron(2+) |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O4.Fe/c5-3(6)1-2-4(7)8;/h1-2H,(H,5,6)(H,7,8);/q;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMVSDNDAUGGCCE-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CC(=O)[O-])C(=O)[O-].[Fe+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2FeO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.90 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(2R,3R,4S,5R,6S)-6-(4-methoxyphenoxy)-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol](/img/structure/B12430730.png)
![3-[(Tert-butoxycarbonyl)amino]-4-oxo-4-(prop-2-en-1-yloxy)butanoic acid](/img/structure/B12430740.png)
![(2R,3R,4S,5S,6R)-2-[[(10R,13R,17R)-17-[(2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12430745.png)


